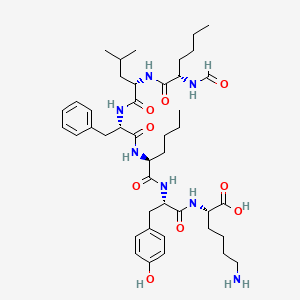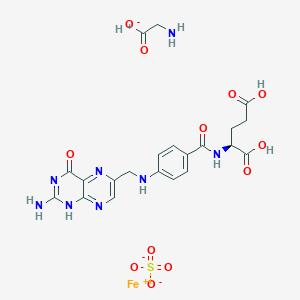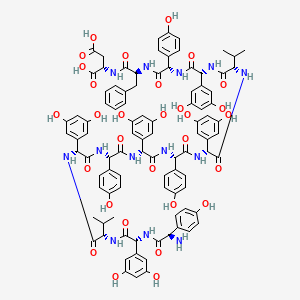![molecular formula C17H18N2O2 B1672389 4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide CAS No. 101574-65-6](/img/structure/B1672389.png)
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Overview
Description
Scientific Research Applications
1. Metabolic Regulation and Energy Homeostasis
Field:
Metabolism and energy balance research.
Summary:
GSK 4716 is an agonist for estrogen-related receptors (ERRβ and ERRγ) with minimal activity for ERRα, ERα, and ERβ . These receptors play crucial roles in metabolic regulation and energy homeostasis. By modulating gene expression, ERRs influence mitochondrial function, fatty acid oxidation, and glucose metabolism.
Methods:
Researchers typically use cell-based assays or animal models. In vitro studies involve treating cells with GSK 4716 and assessing gene expression changes. In vivo experiments utilize transgenic mice or other animal models to investigate metabolic effects.
Results:
Studies have shown that GSK 4716 activation of ERRβ and ERRγ leads to increased mitochondrial biogenesis, enhanced oxidative phosphorylation, and improved glucose utilization. These effects contribute to overall metabolic health.
2. Cancer Research
Field:
Oncology and cancer biology.
Summary:
GSK 4716’s selectivity for ERRβ/γ over ERRα/β and classical estrogen receptors makes it an intriguing candidate for cancer research . ERRβ is transiently induced, and ERRγ is dramatically induced in vitro upon GSK 4716 treatment.
Methods:
Cell culture experiments involve treating cancer cell lines with GSK 4716 and assessing changes in cell proliferation, apoptosis, and gene expression. Animal models (e.g., xenografts) can evaluate tumor growth inhibition.
Results:
GSK 4716 may suppress cancer cell growth by altering gene expression related to cell cycle regulation, apoptosis, and angiogenesis. Further studies are needed to explore its potential as an anticancer agent.
6. Muscle Physiology and Exercise Performance
Field:
Exercise science and sports medicine.
Summary:
ERRs influence muscle metabolism and exercise adaptation. GSK 4716’s effects on ERRs may impact muscle performance.
Methods:
Animal models (e.g., endurance-trained mice) treated with GSK 4716 can assess muscle strength, endurance, and mitochondrial function.
Results:
GSK 4716 may enhance muscle oxidative capacity, improve endurance, and promote exercise adaptation. It could be relevant for athletes or individuals seeking exercise benefits.
properties
IUPAC Name |
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPPIUNQWSRCOZ-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416242 | |
| Record name | GSK 4716 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |
CAS RN |
101574-65-6 | |
| Record name | GSK 4716 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)






